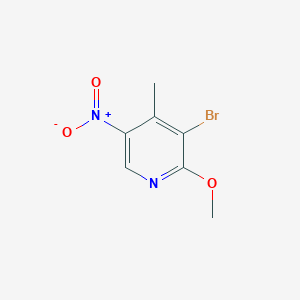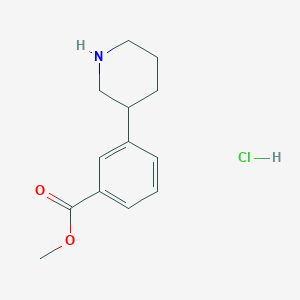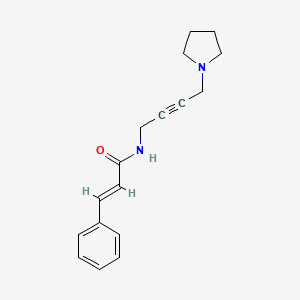![molecular formula C20H15Cl2N3O B2354187 7-{3-[(2,4-Dichlorophenyl)methoxy]phenyl}-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 478046-61-6](/img/structure/B2354187.png)
7-{3-[(2,4-Dichlorophenyl)methoxy]phenyl}-2-methylpyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-{3-[(2,4-Dichlorophenyl)methoxy]phenyl}-2-methylpyrazolo[1,5-a]pyrimidine, or 7-DCPMP, is an important organic compound that has been studied extensively for its potential uses in a variety of scientific research applications. 7-DCPMP is a synthetic chemical that has been used in laboratory experiments to investigate the biochemical and physiological effects of various compounds. It is a pyrazole derivative that has been shown to possess a wide range of biological activities, including inhibition of enzymes, modulation of cell signaling pathways, and regulation of gene expression.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis Techniques : The compound has been synthesized through methods such as chlorination and aminisation, starting from related chemical structures. This process has been used to produce derivatives with moderate anticancer activity (Lu Jiu-fu et al., 2015).
Structural Characterization : The crystal structure of derivatives of this compound is determined using techniques like X-ray diffraction, IR, and NMR. The crystals typically belong to the triclinic system (Lu Jiu-fu et al., 2015).
Biological and Chemical Applications
Anticancer Activity : Derivatives of this compound show moderate anticancer activity, indicating potential in oncological research (Lu Jiu-fu et al., 2015).
Corrosion Inhibition : Some related heterocyclic compounds have been evaluated for their efficacy in inhibiting corrosion in industrial systems, suggesting potential applications for derivatives in materials science (F. Mahgoub et al., 2010).
Synthetic Methods Development : The compound and its derivatives have been a focus in the development of new synthetic methods, including microwave-assisted synthesis, highlighting its relevance in advancing organic chemistry techniques (V. A. Divate et al., 2014).
Biological Studies : The derivatives of this compound have been screened for various biological activities, including antibacterial and cytotoxicity studies. This indicates a broader potential for biomedical applications (Miral V. Lunagariya et al., 2018).
Potential in Neuroscience : Some novel derivatives have been synthesized and evaluated for their ability to inhibit c-Src kinase, with promising implications in the treatment of acute ischemic stroke (H. Mukaiyama et al., 2007).
Propiedades
IUPAC Name |
7-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-2-methylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N3O/c1-13-9-20-23-8-7-19(25(20)24-13)14-3-2-4-17(10-14)26-12-15-5-6-16(21)11-18(15)22/h2-11H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIHCGUQRNEXQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1)C3=CC(=CC=C3)OCC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-{3-[(2,4-Dichlorophenyl)methoxy]phenyl}-2-methylpyrazolo[1,5-a]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2354109.png)

![Ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2354111.png)


![Methyl 3-(2-methoxyethyl)-2-[(4-methylphenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxylate](/img/structure/B2354119.png)
![N-(1,3-benzodioxol-5-yl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2354120.png)
![N-[3-(Trifluoromethyl)benzyl]oxetan-3-amine](/img/structure/B2354121.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2354123.png)

